N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C11H9Cl2N3O2 and its molecular weight is 286.11. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A study by (Ravinaik et al., 2021) demonstrated the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, indicating the therapeutic potential of similar compounds.
Antibacterial and Antioxidant Activity
Research by (Karanth et al., 2019) on derivatives of 1,3,4-oxadiazole showed that these compounds exhibit good antibacterial and potent antioxidant activities.
Anti-inflammatory Activity
A study by (Koksal et al., 2013) highlighted the synthesis of novel 1,3,4-oxadiaxole-2-thiones with significant anti-inflammatory properties and low ulcerogenic potential.
Fungicidal Agents
Goswami et al. (1984) researched (Goswami et al., 1984) 1,3,4-oxadiazole-2-thione derivatives, demonstrating their fungicidal properties against various test organisms.
Antitubercular Activity
Nayak et al. (2016) explored (Nayak et al., 2016) the antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying several compounds with significant activities against Mycobacterium tuberculosis.
Antidiarrheal Properties
Adelstein et al. (1976) found (Adelstein et al., 1976) that certain 1,3,4-oxadiazole derivatives exhibit antidiarrheal activities comparable to existing agents like diphenoxylate and loperamide.
Anti-thrombotic Studies
Research by (Basra et al., 2019) on 1,3,4-Oxadiazole derivatives highlighted their potential in anti-thrombotic applications, with some compounds showing enhanced clotting time in in-vivo rat models.
Nematicidal Activity
Liu et al. (2022) demonstrated (Liu et al., 2022) the nematocidal activities of novel 1,2,4-oxadiazole derivatives, presenting potential lead compounds for developing nematicides.
Mechanism of Action
Target of Action
It is structurally similar to propanil , an anilide herbicide . Propanil’s main target is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis .
Mode of Action
Propanil, a structurally similar compound, acts by inhibiting the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This inhibition disrupts the photosynthesis process, leading to the death of the plant .
Biochemical Pathways
Propanil’s action on photosystem ii disrupts the light-dependent reactions of photosynthesis . This disruption affects the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis .
Pharmacokinetics
Propanil is moderately soluble in water and has a low volatility . . These properties may impact the bioavailability of the compound.
Result of Action
The inhibition of photosynthesis by propanil leads to the death of the plant .
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-9(17)14-11-16-15-10(18-11)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJALDMAQDNCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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